![molecular formula C22H26N4O6 B13672921 (2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13672921.png)
(2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a phenylmethoxycarbonyl group, and a carbamimidoyl group. Its molecular formula is C20H24N4O5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acid residues are sequentially added to a growing peptide chain anchored to a solid support. The phenylmethoxycarbonyl group is often used as a protecting group for the amino group during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The reaction conditions are carefully controlled to ensure high efficiency and minimal side reactions. Common reagents used in these processes include trifluoroacetic acid (TFA) for deprotection and various coupling agents such as HATU or DIC for peptide bond formation .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid can undergo several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The carbamimidoyl group can be reduced to form amines.
Substitution: The phenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or acetic anhydride (Ac2O) under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-5-Amino-2-(phenylmethoxycarbonylamino)pentanoic acid: Shares a similar structure but lacks the carbamimidoyl group.
(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid: Similar backbone but with a methyl group instead of the carbamimidoyl group.
(2S)-2-[®-1-carboxyethylamino]pentanoic acid: Contains a carboxyethylamino group instead of the phenylmethoxycarbonyl group.
Uniqueness
The uniqueness of (2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C22H26N4O6 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid |
InChI |
InChI=1S/C22H26N4O6/c23-18(19(27)28)12-7-13-26(22(30)32-15-17-10-5-2-6-11-17)20(24)25-21(29)31-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15,23H2,(H,27,28)(H2,24,25,29)/t18-/m0/s1 |
InChI-Schlüssel |
YPUMRXRWHYQIPH-SFHVURJKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)NC(=N)N(CCC[C@@H](C(=O)O)N)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(=N)N(CCCC(C(=O)O)N)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


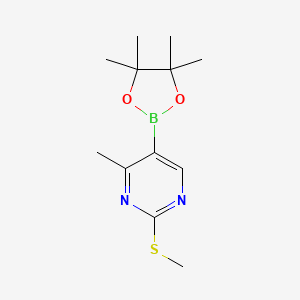
![Ethyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13672843.png)
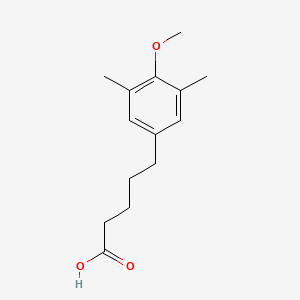
![5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672854.png)
![Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride](/img/structure/B13672859.png)
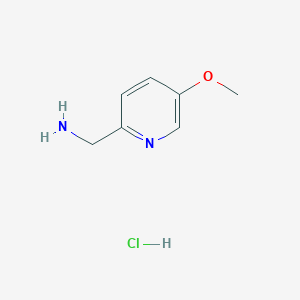
![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile](/img/structure/B13672872.png)

![[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane](/img/structure/B13672880.png)

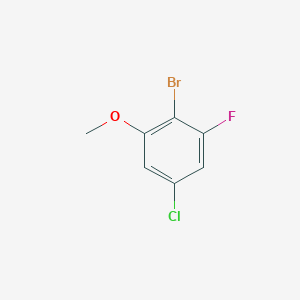
![2-Methoxy-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13672896.png)
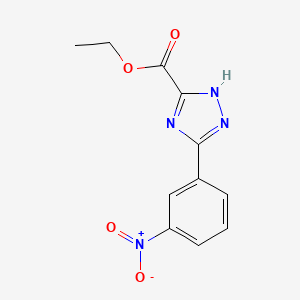
![Imidazo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B13672912.png)
